CYP2C8 Inhibitory Potency: Target Compound Ki vs. Class Benchmark
In a recombinant human CYP2C8 microsomal assay, N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide demonstrated a Ki of 11,000 nM (11 µM) [1]. This value indicates moderate inhibitory potential. As a class-level benchmark, the clinically relevant CYP2C8 substrate/ inhibitor montelukast exhibits an IC₅₀ of approximately 0.5 µM (500 nM) under comparable conditions, while many screening-library compounds show Ki values >50 µM. The target compound thus falls into an intermediate inhibition zone that may necessitate specific DDI (drug–drug interaction) assessment in preclinical panels but is less likely to act as a strong clinical perpetrator [2].
| Evidence Dimension | CYP2C8 inhibition Ki |
|---|---|
| Target Compound Data | 11,000 nM (11 µM) |
| Comparator Or Baseline | Montelukast IC₅₀ ~0.5 µM (strong inhibitor); typical weakly active screening compounds Ki >50 µM |
| Quantified Difference | ~22-fold weaker than strong inhibitor; >4.5-fold more potent than weakly active library average |
| Conditions | Recombinant human CYP2C8 expressed in baculovirus-infected insect cell microsomes, 3 min incubation |
Why This Matters
This quantitatively positions the compound's CYP liability, enabling informed go/no-go decisions in early ADME-Tox triaging where moderate CYP2C8 inhibition may be acceptable for in vitro tool compounds but risky for lead optimization without structural modification.
- [1] BindingDB. Affinity Data: Ki = 1.10E+4 nM for inhibition of recombinant human CYP2C8. BDBM58922. https://www.bindingdb.org/ (accessed 2026-05-01). View Source
- [2] U.S. Food and Drug Administration. Drug Development and Drug Interactions: Table of Substrates, Inhibitors and Inducers. CYP2C8 reference inhibitor montelukast IC₅₀ data. https://www.fda.gov/drugs/drug-interactions-labeling/drug-development-and-drug-interactions-table-substrates-inhibitors-and-inducers (accessed 2026-05-01). View Source
